N-(1-hydroxybutan-2-yl)benzamide
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Overview
Description
N-(1-hydroxybutan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a hydroxybutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-hydroxybutan-2-yl)benzamide can be synthesized through the direct condensation of benzoic acid and 1-hydroxybutan-2-amine. This reaction typically requires the presence of a catalyst and specific reaction conditions to proceed efficiently. One method involves using diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and efficient pathway allows for the synthesis of benzamide derivatives with high yields and low reaction times.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using similar catalysts and conditions. The use of ultrasonic irradiation and recoverable catalysts ensures an eco-friendly and cost-effective process.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxybutan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzamide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-(1-oxobutan-2-yl)benzamide.
Reduction: Formation of N-(1-hydroxybutan-2-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-(1-hydroxybutan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(1-hydroxybutan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives have been shown to act as allosteric activators of human glucokinase, which plays a crucial role in glucose metabolism . The compound binds to the allosteric site of the enzyme, enhancing its catalytic activity and promoting glucose utilization.
Comparison with Similar Compounds
Similar Compounds
- N-allylbenzamide
- N-butylbenzamide
- N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides
Uniqueness
N-(1-hydroxybutan-2-yl)benzamide is unique due to its specific hydroxybutyl chain, which imparts distinct chemical and biological properties
Properties
CAS No. |
13973-26-7 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)benzamide |
InChI |
InChI=1S/C11H15NO2/c1-2-10(8-13)12-11(14)9-6-4-3-5-7-9/h3-7,10,13H,2,8H2,1H3,(H,12,14) |
InChI Key |
VBJINWBNLPUWPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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